molecular formula C12H13FN2O B018052 6-氟-3-(4-哌啶基)-1,2-苯并异噁唑 CAS No. 84163-77-9

6-氟-3-(4-哌啶基)-1,2-苯并异噁唑

货号 B018052
CAS 编号: 84163-77-9
分子量: 220.24 g/mol
InChI 键: MRMGJMGHPJZSAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its derivatives involves several chemical techniques to introduce different substituents, aiming to enhance its biological activity. One approach involved synthesizing novel derivatives with various substituted aromatic/heterocyclic acid chlorides, showing significant antiproliferative activity against several carcinoma cells, highlighting the importance of the aromatic and heterocyclic moiety in the compound's activity (Prasad et al., 2009). Another method described the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and chroman-2-carboxamides as antimicrobials, demonstrating the compound's versatility in drug design (Priya et al., 2005).

Molecular Structure Analysis

The molecular structure of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has been elucidated through various spectroscopic and crystallographic techniques. The compound's structure facilitates the exploration of its interactions with biological targets, contributing to the understanding of its mechanism of action. A detailed structural exploration, including Hirshfeld surface analysis, was conducted on a bioactive heterocycle derived from 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, providing insights into its stability and intermolecular interactions (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole allows for the formation of various derivatives through reactions with different reagents. This versatility is key to developing new compounds with potential therapeutic applications. For instance, new phosphoramidate derivatives exhibited promising antimicrobial activity, showcasing the compound's capacity to serve as a backbone for developing antimicrobial agents (Sivala et al., 2020).

科研应用

  1. 抗菌、抗真菌和抗氧化活性:6-氟-3-(4-哌啶基)-1,2-苯并异噁唑的硫脲和脲衍生物显示出有希望的抗菌、抗真菌和抗氧化活性,可能超过了标准药物(H. Sudhamani et al., 2015)

  2. 对癌症细胞的抗增殖活性:这种化合物的新衍生物表现出对各种癌症细胞的强效抗增殖活性。杂环环上的N-末端取代在这种活性中起着重要作用(S. Benaka Prasad et al., 2009)

  3. 作为抗精神病药物的潜力:研究表明,6-氟-3-(4-哌啶基)-1,2-苯并异噁唑的衍生物可以通过减少小脑外症状并影响小鼠的多巴胺和5-羟色胺受体来作为抗精神病药物(S. Chandra & C. SharadaA, 2014)

  4. 抗炎和抗微生物特性:从这种化学物质衍生的一些新化合物显示出有希望的抗炎和抗微生物特性(S. Rathod et al., 2008)

  5. 磷酰胺衍生物作为抗微生物药剂:这种化合物的磷酰胺衍生物显示出有希望的抗菌和抗真菌活性,暗示着未来可能作为抗微生物药物候选(Munichandra Reddy Sivala et al., 2020)

  6. 乙酰胆碱酯酶抑制剂:6-[11C]甲氧基-3-[2-(1-(苯甲基)-4-哌啶基)乙基]-1,2-苯并异噁唑是乙酰胆碱酯酶的高亲和力可逆抑制剂(C. Brown-Proctor et al., 1999)

  7. Hirshfeld表面分析:这种化合物的新型生物活性杂环表现出抗增殖活性和稳定性,受到分子内和分子间氢键的帮助(S. Benaka Prasad et al., 2018)

  8. 神经阻滞活性:与6-氟-3-(4-哌啶基)-1,2-苯并异噁唑相关的某些化合物已被合成并显示出作为神经阻滞剂的潜力(J. Strupczewski et al., 1985)

  9. 胆碱酯酶抑制剂:这种化合物一直是新胆碱酯酶抑制剂合成的焦点,已显示出对各种物种有希望的活性(K. Rangappa & Basappa, 2005)

Safety And Hazards

The safety information available suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . The compound has been classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

性质

IUPAC Name

6-fluoro-3-piperidin-4-yl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGJMGHPJZSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233083
Record name R-56109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

CAS RN

84163-77-9
Record name 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-56109
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-56109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-56109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3911L280X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,4-difluorophenyl-(4-piperidinyl)-methanone oxime hydrochloride (5.52 g, 20 mmol) is added to 25 ml of 50% potassium hydroxide; reflux for 4 hours, cooled to room temperature, and extracted with toluene (25 ml×2). The combined organic phases are dried over anhydrous magnesium sulfate, filtered, evaporated to dryness under reduced pressure, and recrystallized in diethyl ether, to obtain 3.3 g of a product, with a yield of 75%.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To the suspension of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (25 grams) (formula-6) dissolved in water (100 ml), added aqueous sodium hydroxide (4.8 grams in 20 ml water). Stirred for 20 min and filtered the precipitated solid. Washed the solid with cold water and dried to obtain the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 11 g of 4-(2,4-difluoro-benzoyl)piperidine-oxime hydrochloride and 25 g of potassium hydroxide in 25 ml of water is heated to boiling with stirring for 2 hours. The reaction mixture is cooled to room temperature and extracted with toluene. The organic phase is dried over anhydrous sodium sulfate and evaporated in vacuo. The residual crude product is recrystallized from petroleum ether. Thus 7.1 g of the title compound are obtained. According to HPLC MS analysis the product contains 5% of 4-{6-[4′-(6′-fluoro-1′,2′-benzisoxazol-3′-yl)-piperidine-1′-yl]-1,2-benzisoxazol-3-yl}-piperidine, as a contamination (compound of the Formula VI).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 3
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 4
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 5
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 6
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Citations

For This Compound
55
Citations
SB Benaka Prasad, K Vinaya, CS Ananda Kumar… - Investigational new …, 2009 - Springer
A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives 5(a–m) were synthesized with different substituted aromatic/heterocyclic acid chlorides (R-CO-Cl) and …
Number of citations: 18 link.springer.com
M Król, G Ślifirski, J Kleps, S Ulenberg, M Belka… - International Journal of …, 2021 - mdpi.com
Two series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine (6a–i) and 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine (7a–i) derivatives were synthesized. The chemical structures of the new …
Number of citations: 7 www.mdpi.com
JT Kilbile, Y Tamboli, SA Ansari… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Herein, the synthesis and biological evaluation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids are discussed. All the synthesized molecules were assessed for anti-…
Number of citations: 1 www.tandfonline.com
JT Strupczewski, KJ Bordeau, Y Chiang… - Journal of medicinal …, 1995 - ACS Publications
A series of 3-[[(aryloxy) alkyl] piperidinyl]-l, 2-benzisoxazoles was synthesized and evaluated as potential antipsychotic D2/5-HT2 antagonists. Most of these compounds showed potent …
Number of citations: 105 pubs.acs.org
KS Rangappa, Basappa - Journal of physical organic …, 2005 - Wiley Online Library
The syntheses of a series of 3-(4-substituted-1-piperidinyl)-6-halo-1, 2-benzisoxazole hydrochlorides (5a–b, 6a–b and 7a–b) and 3-(2-butyl-4-chloro-1H-imidazolyl)-substituted-d2-…
Number of citations: 42 onlinelibrary.wiley.com
K Mantelingu, MP Sadashiva, KS Rangappa - 2004 - nopr.niscpr.res.in
A simple and efficient method for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is achieved. This reaction involves hydroxylamine sulfate/ KOH mediated, in …
Number of citations: 30 nopr.niscpr.res.in
RA Shastri - Chem Sci Trans, 2016 - e-journals.in
1, 2-Benzisoxazole derivatives are oxygen, nitrogen containing heterocycles with wide range of synthetic and pharmaceutical applications, and are famous for biological activities. The …
Number of citations: 17 www.e-journals.in
Y Liu, L Guo, H Duan, L Zhang, N Jiang, X Zhen… - RSC Advances, 2015 - pubs.rsc.org
Regulation of glycine transporter 1 (GlyT1) activity is a currently investigated strategy in drug discovery for schizophrenia. This study developed a series of new 4-benzoylpiperidine …
Number of citations: 5 pubs.rsc.org
AE Mutlib, JT Strupczewski, SM Chesson - Drug Metabolism and …, 1995 - ASPET
Iloperidone, 1(-)[4(-)[3(-)[4-(6-fluro-1,2-benzisoxazol-3-yl)-1- piperidinyl]propoxy]-3-methoxyphenyl]ethanone, is currently undergoing clinical trials as a potential antipsychotic agent. …
Number of citations: 108 dmd.aspetjournals.org
S Byrappa, K Rachaiah, SY Kotian… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
Background: Triple Negative Breast Cancer (TNBC) tends to be more aggressive than other types of breast cancer. Resistance to chemotherapy is a major obstacle hence there is a …
Number of citations: 3 www.ingentaconnect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。